molecular formula C9H7ClN2S B11786442 2-(2-Chloropyridin-3-yl)-4-methylthiazole

2-(2-Chloropyridin-3-yl)-4-methylthiazole

Cat. No.: B11786442
M. Wt: 210.68 g/mol
InChI Key: VNBYWTQSGBMTPA-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Heterocyclic Chemistry

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a privileged scaffold in heterocyclic chemistry. nih.govmdpi.com Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for the synthesis of a wide range of organic compounds. mdpi.com The thiazole nucleus is a core component of many biologically active molecules, both natural and synthetic. nih.govnih.gov A notable example is Vitamin B1 (Thiamine), which plays a crucial role in metabolism. mdpi.com

In medicinal chemistry, thiazole derivatives are recognized for a broad spectrum of pharmacological activities. mdpi.com They are integral to numerous approved drugs, including the antimicrobial sulfathiazole (B1682510) and the antiretroviral ritonavir. acs.org Researchers have extensively investigated thiazole-containing compounds for their potential as:

Anticancer agents: Compounds like Dasatinib and Tiazofurin showcase the utility of the thiazole ring in developing oncology drugs. nih.gov

Antimicrobial agents: Many thiazole derivatives exhibit potent antibacterial and antifungal properties. nih.govmdpi.com

Anti-inflammatory agents: Certain thiazole compounds have demonstrated significant anti-inflammatory effects. nih.govmdpi.com

Beyond pharmaceuticals, thiazole derivatives find applications in materials science, contributing to the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. nih.gov

Role of Pyridine (B92270) Moieties in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceutical and agrochemical research. researchgate.netresearchgate.net As an isostere of benzene, its nitrogen atom imparts distinct properties, including basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. researchgate.net

The pyridine scaffold is found in numerous natural products, such as alkaloids, and is a key component in vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). researchgate.net Its importance in drug design is underscored by its presence in a vast number of FDA-approved drugs. researchgate.net Pyridine and its derivatives are associated with a wide array of therapeutic applications, including:

Antimicrobial researchgate.net

Antiviral researchgate.net

Anticancer researchgate.net

Antihypertensive researchgate.net

Anti-inflammatory researchgate.net

The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their desired activity. researchgate.net

Rationale for Hybridization of Thiazole and Pyridine Scaffolds

Molecular hybridization aims to create new chemical entities by combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov This strategy can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved selectivity compared to the individual components. nih.govnih.gov

The hybridization of thiazole and pyridine rings is a rational design strategy based on the diverse and complementary biological activities of each heterocycle. mdpi.com By linking these two scaffolds, researchers aim to develop synergistic compounds that can interact with multiple biological targets or enhance binding affinity to a single target. Several studies have reported that thiazole-pyridine hybrids exhibit significant cytotoxicity towards various cancer cell lines, including breast, liver, and lung cancer. nih.govmdpi.com These hybrid molecules are being explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, demonstrating the power of this combinatorial approach in drug discovery. nih.govresearchgate.net

Overview of 2-(2-Chloropyridin-3-yl)-4-methylthiazole in Academic Context

The compound this compound is a specific example of a thiazole-pyridine hybrid. Its structure features a 4-methylthiazole (B1212942) ring connected at its 2-position to the 3-position of a 2-chloropyridine (B119429) ring. While detailed, specific research on this exact molecule is not extensively published in mainstream literature, its structure places it firmly within the context of active academic investigation into novel heterocyclic compounds.

Synthesis and Structure: The synthesis of such a compound would likely follow established methods in heterocyclic chemistry. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. mdpi.com In this case, the synthesis could potentially involve the reaction of 2-chloropyridine-3-carbothioamide with a halogenated derivative of acetone, such as chloroacetone (B47974). The presence of the chloro-substituent on the pyridine ring and the methyl group on the thiazole ring are common features in synthetic programs aimed at exploring structure-activity relationships (SAR).

Research Significance: The academic interest in a molecule like this compound stems from its potential as a bioactive agent or as a key intermediate for the synthesis of more complex molecules. The 2-chloropyridine moiety is a versatile chemical handle, allowing for further functionalization through nucleophilic substitution reactions. This enables the creation of a library of derivatives for biological screening. For instance, similar structures, such as 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, have been synthesized and characterized, indicating that the 2-(2-chloropyridin-3-yl) core is a subject of academic study. lsu.edu

Given the well-documented anticancer and antimicrobial activities of numerous thiazole-pyridine hybrids, it is plausible that this compound would be synthesized as part of a larger library of compounds to be tested for various biological activities. nih.govmdpi.com The specific combination of the electron-withdrawing chlorine atom and the electron-donating methyl group could modulate the electronic properties and, consequently, the biological profile of the molecule.

Table of Physicochemical Properties for Related Compounds This table presents data for structurally related starting materials or core structures, as specific data for this compound is not readily available.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Chloro-4-methylthiazoleC4H4ClNS133.6026847-01-8 nih.gov
2-Amino-4-methylthiazole (B167648)C4H6N2S114.171603-91-4
2-Chloro-3-aminopyridineC5H5ClN2128.566298-19-7

Table of Biological Activities for Thiazole-Pyridine Hybrid Scaffolds This table summarizes findings from various studies on compounds containing both thiazole and pyridine rings.

Hybrid Compound ClassReported Biological ActivityKey FindingsReference
Pyridinylamino-thiazole derivativesAnticancerShowed high antiproliferative activity against various tumor cell lines, including leukemia, colon, and breast cancer. nih.gov
Pyridine-thiazole hydrazidesAnti-inflammatory & AntimicrobialExhibited significant inhibition of bovine serum albumin denaturation and showed activity against various bacterial and fungal strains. nih.gov
Thiazole-Pyridine HybridsAntioxidantCertain derivatives showed potent free radical scavenging activity in DPPH assays. nih.gov
Pyridone-Thiazole HybridsAnticancerDemonstrated remarkable activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H7ClN2S/c1-6-5-13-9(12-6)7-3-2-4-11-8(7)10/h2-5H,1H3

InChI Key

VNBYWTQSGBMTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Reactivity Governed by Substituents

The reactivity of the core structure is significantly modulated by the chlorine atom on the pyridine (B92270) ring and the methyl group on the thiazole (B1198619) ring. These substituents exert distinct electronic influences, directing the molecule's susceptibility to various chemical reactions.

The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which decreases the electron density of the pyridine ring. This deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). pearson.comyoutube.com Nucleophiles can attack the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. wikipedia.org This reaction is a common strategy for the synthesis of various pyridine derivatives. wikipedia.orgchempanda.com The reactivity of 2-chloropyridine (B119429) in these substitution reactions is well-documented and serves as a model for the behavior of the pyridine moiety in the title compound. nih.gov The electron-withdrawing nature of the nitrogen atom in the pyridine ring further facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. pearson.com

Table 1: Reactivity Patterns of 2-Chloropyridine Moiety

Reaction TypeReagent ClassOutcome
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesDisplacement of the chlorine atom to form new C-N, C-O, or C-S bonds.
OxidationOxidizing AgentsFormation of 2-chloropyridine-N-oxide. wikipedia.org

Conversely, the methyl group at the 4-position of the thiazole ring is an electron-donating group. It increases the electron density of the thiazole ring, thereby activating it towards electrophilic substitution. ias.ac.in The primary site for electrophilic attack on the thiazole ring is the C5 position, which is electronically enriched by the methyl group. ias.ac.inwikipedia.orgpharmaguideline.com Reactions such as nitration and sulfonation are directed to this position. ias.ac.in

The protons of the methyl group itself can also participate in reactions. Under basic conditions, these protons can be abstracted to form a carbanion, which can then react with various electrophiles, such as aldehydes, in condensation reactions. ias.ac.inias.ac.in

Table 2: Reactivity Patterns of 4-Methylthiazole (B1212942) Moiety

Reaction TypeReagent ClassPreferred Position of Attack
Electrophilic Aromatic SubstitutionNitrating agents, Sulfonating agentsC5
CondensationAldehydes (in the presence of a base)C4-Methyl group

Photochemical Reactions and Degradation Pathways

Upon absorption of ultraviolet (UV) radiation, 2-(2-Chloropyridin-3-yl)-4-methylthiazole can undergo a variety of photochemical reactions, leading to its degradation. These processes are crucial for understanding the environmental fate of the compound.

A key photochemical degradation pathway for heterocyclic compounds involves the cleavage of bonds within the ring structures. nih.govrsc.org For thiazole-containing compounds, UV irradiation can induce the cleavage of the S1-C2 bond or other single bonds within the ring, leading to ring-opening and the formation of various photoproducts. researchgate.net Studies on other heterocyclic systems like 1,3,4-oxadiazoles, which also possess labile single bonds within an aromatic ring, show that they are susceptible to bond cleavage upon UV irradiation, leading to fragmentation. mdpi.com

In the case of the 2-chloropyridine moiety, photolysis can lead to the cleavage of the carbon-chlorine (C-Cl) bond. Research on 2-chloropyrimidine (B141910) has shown that UV irradiation can cause both heterolytic and homolytic rupture of the C-Cl bond, leading to different reaction pathways and products. rsc.org Homolytic cleavage results in the formation of highly reactive radical species that can undergo further reactions. researchgate.netrsc.org

Intramolecular hydrogen atom transfer (HAT) is another possible photochemical reaction pathway. csic.es In the excited state, a hydrogen atom can migrate from one part of the molecule to another. rsc.org For this compound, a potential process could involve the migration of a hydrogen atom from the methyl group. Photochemical rearrangements involving hydrogen atom transfer are known to occur in various heterocyclic systems and can lead to the formation of photoisomers or rearranged products. researchgate.netnih.gov For instance, in some excited heterocyclic compounds, hydrogen atom transfer can lead to the formation of unstable intermediates that rearrange to more stable products. mdpi.com

Reaction with Electrophiles and Nucleophiles

The chemical reactivity of this compound is characterized by the distinct electronic properties of its constituent heterocyclic rings: the electron-deficient 2-chloropyridine and the electron-richer 4-methylthiazole. This duality governs its interactions with both electrophiles and nucleophiles.

The most significant and well-documented reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring. The chlorine atom at this position serves as an effective leaving group, activated by the electron-withdrawing effect of the ring nitrogen atom. This activation facilitates the attack of various nucleophiles, leading to the displacement of the chloride and the formation of a new bond at the C2 position. This reaction is a cornerstone in the synthesis of more complex derivatives.

A primary example of this reactivity is the substitution of the chloro group with amine nucleophiles. Detailed research findings demonstrate that this compound readily reacts with a variety of primary and secondary amines to yield the corresponding 2-amino-pyridine derivatives. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. The base is crucial for scavenging the HCl generated during the reaction, thereby driving the equilibrium towards the product. The reaction proceeds efficiently under heated conditions, often at temperatures ranging from 80°C to the reflux temperature of the solvent.

The general mechanism for this SNAr reaction involves the initial attack of the amine nucleophile on the carbon atom bearing the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized over the electron-deficient pyridine ring. In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

While reactions with nucleophiles at the chloropyridine moiety are predominant, the potential for electrophilic attack also exists, primarily on the thiazole ring or the nitrogen atoms. The nitrogen atom of the pyridine ring and the nitrogen of the thiazole ring possess lone pairs of electrons and could theoretically react with strong electrophiles such as alkylating agents. However, the electron-withdrawing nature of the adjacent chloro-substituted ring may decrease the nucleophilicity of the pyridine nitrogen.

Detailed findings on the nucleophilic substitution reactions are presented in the tables below.

Table 1: Nucleophilic Aromatic Substitution with Primary Amines

Nucleophile Reagents and Conditions Product
4-Fluoroaniline K2CO3, DMF, 80°C N-(4-Fluorophenyl)-3-(4-methylthiazol-2-yl)pyridin-2-amine
4-Methoxyaniline K2CO3, Acetonitrile, Reflux N-(4-Methoxyphenyl)-3-(4-methylthiazol-2-yl)pyridin-2-amine

Table 2: Nucleophilic Aromatic Substitution with Secondary Amines

Nucleophile Reagents and Conditions Product
Pyrrolidine K2CO3, DMF, 80°C 2-(4-Methylthiazol-2-yl)-3-(pyrrolidin-1-yl)pyridine

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Geometry Optimizations

The optimization of the molecular geometry is a foundational step in computational analysis, providing the most stable three-dimensional arrangement of the atoms. This lowest-energy structure is crucial for subsequent property calculations.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. nanobioletters.com For compounds like 2-(2-Chloropyridin-3-yl)-4-methylthiazole, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a basis set such as 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. niscpr.res.inniscair.res.in These calculations determine the optimized molecular geometry by finding the minimum energy conformation. The theoretical modeling provides data on bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the chloropyridine and methylthiazole rings.

Interactive Table: Representative Calculated Geometrical Parameters for this compound using DFT/B3LYP

Note: This data is representative of typical results from DFT calculations for similar structures and serves as an illustrative example.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length C (Pyridine)C (Thiazole)--1.47 Å
Bond Angle ClC (Pyridine)C (Pyridine)-115.8°
Dihedral Angle N (Pyridine)C (Pyridine)C (Thiazole)S (Thiazole)25.5°

The accuracy of theoretical models is critically assessed by comparing the calculated geometric parameters with experimental data, most commonly obtained from single-crystal X-ray diffraction. nih.gov A strong correlation between the DFT-optimized structure and the X-ray crystal structure validates the computational methodology. nih.gov For instance, a comparison of bond lengths and angles can confirm the reliability of the chosen theoretical level.

While specific X-ray diffraction data for this compound is not detailed in the available literature, studies on closely related structures, such as 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, provide a framework for such validation. In that case, the experimentally determined dihedral angle between the pyridine (B92270) and oxazole (B20620) rings was found to be 8.42(10)°. nih.govlsu.edu A similar comparison for the target thiazole (B1198619) compound would be essential to confirm the predicted planarity or torsion between its heterocyclic rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and less stable. mdpi.com DFT calculations are used to determine the energies of these orbitals. The analysis often shows that the HOMO is primarily localized on the electron-rich thiazole ring, while the LUMO is distributed over the electron-accepting chloropyridine moiety.

Interactive Table: Representative FMO Properties of this compound

Note: The following values are illustrative examples based on typical DFT calculations for analogous heterocyclic systems.

ParameterEnergy (eV)
HOMO Energy -6.52
LUMO Energy -1.88
HOMO-LUMO Gap (ΔE) 4.64

The distribution of the frontier orbitals provides insight into intramolecular charge transfer (ICT) possibilities. bohrium.com In this compound, the localization of the HOMO on the thiazole ring and the LUMO on the pyridine ring indicates that an electronic transition (e.g., upon photoexcitation) would involve a transfer of electron density from the thiazole part of the molecule to the chloropyridine part. This inherent charge transfer character is a key feature of its electronic behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and hyperconjugative interactions within a molecule. acadpubl.eu It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). acadpubl.eu

Interactive Table: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

Note: This table presents hypothetical but typical NBO analysis results for the specified compound to illustrate the concept.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N (Thiazole)π* (C-C) (Pyridine)5.8n → π
LP (1) S (Thiazole)σ (C-Cl) (Pyridine)2.1n → σ
π (C-C) (Thiazole)π (C-N) (Pyridine)18.5π → π*

These computational approaches collectively provide a comprehensive theoretical understanding of this compound, elucidating the interplay between its structure, electronic properties, and internal stability.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights into their electronic structure and vibrational behavior. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in interpreting and predicting its spectroscopic characteristics.

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons between different energy levels upon the absorption of ultraviolet or visible light. Theoretical predictions of UV-Vis spectra for molecules like this compound are typically performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π*, which are characteristic of heteroaromatic systems.

The predicted spectrum is influenced by the choice of basis set and the solvent model used in the calculation. For this compound, the key electronic transitions are expected to involve the π-systems of both the chloropyridine and methylthiazole rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to these transitions. The energy difference between these frontier orbitals provides a preliminary indication of the absorption wavelength. Studies on similar thiazole derivatives have shown absorption maxima in the range of 350-410 nm. researchgate.net The presence of the chlorine atom and the interplay between the two heterocyclic rings are expected to modulate the energies of these transitions.

A representative table of predicted UV-Vis absorption data, based on computational studies of analogous pyridine-thiazole compounds, is presented below.

Predicted TransitionWavelength (λ_max) (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁3850.45HOMO → LUMO (π→π)
S₀ → S₂3200.12HOMO-1 → LUMO (π→π)
S₀ → S₃2950.08HOMO → LUMO+1 (π→π*)

This table contains representative data based on computational analyses of structurally similar compounds.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups and structural features of a molecule. Computational methods are employed to calculate the harmonic vibrational frequencies, which can then be compared with experimental data. These calculations are typically performed at the DFT level, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p). lookchem.com

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. The vibrational analysis for this compound would involve the assignment of specific vibrational modes to the calculated frequencies. Key vibrational modes would include the C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the pyridine and thiazole rings, the C-Cl stretching mode, and various in-plane and out-of-plane bending vibrations. nih.govresearchgate.net Analysis of related 2-amino-4-methylthiazole (B167648) has provided insights into the vibrational modes of the thiazole ring system. lookchem.com

A table of selected, theoretically predicted vibrational frequencies for the title compound, based on data from analogous structures, is provided below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(C-H)3100 - 3000Aromatic C-H stretching (pyridine and thiazole rings)
ν(C-H)2950 - 2850Methyl group C-H stretching
ν(C=N)1650 - 1580Ring C=N stretching (pyridine and thiazole)
ν(C=C)1580 - 1450Ring C=C stretching (pyridine and thiazole)
δ(C-H)1450 - 1350Methyl group C-H bending
ν(C-Cl)800 - 700C-Cl stretching

This table contains representative data based on computational analyses of structurally similar compounds.

Global Reactivity Parameters and Chemical Hardness

Global reactivity parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. nih.gov These parameters are calculated using DFT and provide a quantitative measure of a molecule's susceptibility to chemical reactions. researchgate.net

The key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules are generally less reactive. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Below is a table of representative global reactivity parameters for the title compound, based on theoretical studies of similar pyridine-thiazole systems.

ParameterFormulaRepresentative Value (eV)
E_HOMO--6.50
E_LUMO--1.80
Ionization Potential (I)-E_HOMO6.50
Electron Affinity (A)-E_LUMO1.80
Energy Gap (ΔE)E_LUMO - E_HOMO4.70
Chemical Hardness (η)(I - A) / 22.35
Chemical Softness (S)1 / η0.43
Electronegativity (χ)(I + A) / 24.15
Electrophilicity Index (ω)χ² / (2η)3.66

This table contains representative data based on computational analyses of structurally similar compounds.

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No data tables or detailed research findings could be compiled for the specified compound. Therefore, the generation of the article focusing on the biological activity investigations of “this compound” cannot be fulfilled at this time.

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EGFR Tyrosine Kinase and NF-κB pathways

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Inhibition of Cholinesterase, Lipoxygenase, and TAK1 enzymes

Despite thorough searches, no published studies were identified that investigate "this compound" in the context of these specific anticancer and enzyme inhibition applications. The existing research literature focuses on broader classes of related compounds, such as pyridine-thiazole hybrids, benzothiazoles, or other thiazole derivatives. However, the direct subject of this article, "this compound," does not appear to have been individually synthesized and evaluated for these precise biological activities in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, sole focus on "this compound" as instructed. Providing information on related but distinct molecules would violate the core requirement of focusing exclusively on the specified compound.

Biological Activity Investigations: Mechanistic Insights

Agrochemical Applications: Fungicides and Herbicides

Information regarding the specific fungicidal and herbicidal activities of 2-(2-Chloropyridin-3-yl)-4-methylthiazole is not available in the reviewed scientific literature. Research detailing its efficacy, spectrum of activity against various plant pathogens or weeds, and its mechanistic insights as a fungicide or herbicide has not been publicly documented. Consequently, no data tables summarizing research findings on its agrochemical applications can be provided.

Structure Activity Relationship Sar Analysis

Correlating Structural Modulations with Biological Potency

The biological activity of pyridinyl-thiazole derivatives is highly sensitive to structural changes, including the placement of substituents, the isomeric form of the pyridine (B92270) ring, and the hybridization with other heterocyclic systems.

The specific arrangement of atoms and functional groups on the pyridine and thiazole (B1198619) rings significantly influences the biological activity of this class of compounds. Studies on analogous structures, such as 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-ones, have provided valuable insights into these relationships.

A key SAR finding is that the nature and position of substituents on an attached phenyl ring can dramatically alter potency. For instance, in a series of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives developed as potential inhibitors for osteosarcoma cell proliferation, specific substitutions led to a significant increase in activity. The introduction of a hydroxyl group at the R2 position of the phenyl ring was found to be a critical modification. This led to the development of a lead compound with remarkable cellular potency (IC50 = 21.9 nM for MNNG/HOS cells) and in vivo efficacy in mouse models nih.gov.

Furthermore, research on other 2,4-disubstituted thiazoles has highlighted the importance of electronic effects. The presence of electron-donating groups, such as methoxy (-OCH3), or electron-withdrawing groups, like nitro (-NO2), on a phenyl ring at the 2-position of the thiazole can significantly enhance antimicrobial activity researchgate.net. For example, compounds bearing an -OCH3 group showed higher antibacterial activity against S. aureus and E. coli researchgate.net. Similarly, the presence of a methyl group on the thiazole ring has been shown to improve the bioactivity of thiazole derivatives in antimicrobial studies researchgate.net.

In a series of 1,3-thiazole derivatives studied as cholinesterase inhibitors, substitutions on a benzene ring played a crucial role. A methoxy substituent at the para-position resulted in the best acetylcholinesterase inhibitor, with activity very close to the standard drug, donepezil academie-sciences.fr. This indicates that even subtle electronic modifications can have a profound impact on biological target interaction.

Scaffold Substituent/Modification Position Effect on Biological Activity Reference
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one-OHR2 of Phenyl ringIncreased anti-osteosarcoma potency nih.gov
2,4-Disubstituted Thiazole-OCH3 (electron-donating)Para position of Phenyl ringEnhanced antimicrobial activity researchgate.net
2,4-Disubstituted Thiazole-NO2 (electron-withdrawing)Para position of Phenyl ringEnhanced antimicrobial activity researchgate.net
2-Pyridyl-thiazoles-CH3Thiazole ringImproved bioactivity researchgate.net
1,3-Thiazole-hydrazones-OCH3Para position of Benzene ringPotent acetylcholinesterase inhibition academie-sciences.fr

Molecular hybridization, the strategy of combining two or more pharmacologically active heterocyclic scaffolds into a single molecule, is a widely used approach to enhance biological activity and explore new chemical space nih.gov. The pyridinyl-thiazole core has been successfully hybridized with various other heterocycles, leading to compounds with diverse therapeutic potential, particularly as anticancer and antimicrobial agents nih.govnih.govmdpi.com.

Several studies have demonstrated that creating hybrid molecules by linking the thiazole-pyridine core with rings such as pyrazoline, thiophene, or quinoline can result in compounds with potent and sometimes novel biological activities nih.govnih.govnih.govnih.gov.

Pyrazoline Hybrids : The introduction of a pyrazoline fragment into pyridine-thiazole molecules has been explored for anticancer activity. While in some cases this led to a moderate decrease in antitumor effect compared to the parent compound, these hybrids remain potentially interesting for designing new anticancer molecules nih.gov.

Thiophene Hybrids : A series of thiazolyl-pyridines linked with a thiophene moiety via a hydrazone group were synthesized and evaluated for their anticancer activity against lung cancer (A549) cell lines. These hybrid compounds displayed excellent anticancer activities, suggesting that this particular combination of heterocycles is favorable for this therapeutic target nih.govnih.gov.

Quinoline Hybrids : In the realm of antimicrobial agents, hybrid structures incorporating a quinoline ring have been investigated. For example, 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives were found to be more effective against Gram-negative bacterial strains compared to Gram-positive ones nih.govmdpi.com.

This strategy of creating hybrid molecules often results in synergistic effects, where the combined molecule exhibits pharmacological properties superior to the individual components nih.gov.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For the pyridinyl-thiazole scaffold, while a specific pharmacophore model for 2-(2-Chloropyridin-3-yl)-4-methylthiazole is not detailed in the available literature, insights can be drawn from computational studies on related compounds.

The key features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which dictate the specific interactions with a biological target. Molecular docking studies of thiazole-pyridine hybrids have identified crucial pharmacophoric features for binding to targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These features often involve the pyridine nitrogen acting as a hydrogen bond acceptor and the thiazole ring participating in hydrophobic or aromatic interactions within the active site nih.govnih.gov.

Once a pharmacophore is proposed, optimization strategies are employed to enhance potency, selectivity, and pharmacokinetic properties. A common strategy is bioisosteric modification, where functional groups are replaced with other groups that have similar physical or chemical properties. This approach was utilized in the design of pyridine derivatives targeting EGFR, where modifications were based on the key pharmacophoric features of known inhibitors researchgate.net. The goal is to improve binding affinity or other drug-like properties without losing the essential interactions defined by the pharmacophore.

Computational SAR Approaches

Computational chemistry provides powerful tools to investigate and predict the SAR of novel compounds, saving significant time and resources in the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most prominent computational techniques applied to the study of pyridinyl-thiazole derivatives.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on thiazole derivatives to understand the structural requirements for their biological activities, such as antimicrobial and enzyme inhibitory effects researchgate.netbiointerfaceresearch.commdpi.com.

Study Focus QSAR Model Type Key Descriptors Statistical Significance Reference
Antimicrobial Thiazoles2D-QSARMolecular Connectivity (2χv), Kier's Shape (κα3)Multi-target models were effective researchgate.net
Thiazole PIN1 Inhibitors2D-QSAR (MLR & ANN)MR, LogP, ELUMO, JR²test = 0.78 (MLR), R²test = 0.98 (ANN)
11β-HSD1 InhibitorsQSAR(Not specified)Guided the synthesis of active cyclohexylamino-thiazol-4(5H)-one derivatives mdpi.com

These studies demonstrate that QSAR can effectively guide the design of new thiazole derivatives by identifying the physicochemical properties that are most influential for a desired biological effect.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in elucidating the binding mode of inhibitors and rationalizing observed SAR data at a molecular level.

Docking studies have been extensively applied to pyridine-thiazole hybrids to understand their interactions with various therapeutic targets, particularly protein kinases like EGFR nih.govnih.govnih.gov. In a study of novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents, molecular docking was performed against the EGFR tyrosine kinase domain (PDB code: 4HJO) nih.govnih.gov. The results showed that these compounds could fit into the EGFR active site, with binding energies comparable to or better than known inhibitors like erlotinib nih.gov. The interactions typically involved hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket, which are thought to be responsible for their inhibitory potency nih.govnih.gov.

Similarly, docking studies on benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme (PDB ID: 1QPC) helped to identify binding patterns within the ATP binding site biointerfaceresearch.com. These computational models provide a structural basis for the observed biological activities and offer a roadmap for designing next-generation inhibitors with improved affinity and selectivity researchgate.netbiointerfaceresearch.com.

Material Science Applications

Specialty Polymers and Coatings Development

The incorporation of heterocyclic compounds into polymer structures is a well-established strategy for developing materials with enhanced functionalities. Thiazole (B1198619) derivatives, for instance, have been investigated as additives in polyurethane coatings, where they have been shown to improve antimicrobial and flame-retardant properties. ekb.egekb.egresearchgate.net The presence of the sulfur and nitrogen atoms in the thiazole ring contributes to these desirable characteristics. ekb.eg

Similarly, polymers containing pyridine (B92270) groups are explored for creating "smart" materials. The nitrogen atom in the pyridine ring can be protonated or coordinated with metal ions, making the polymer responsive to changes in pH or the presence of specific analytes. nih.govrsc.org This functionality is valuable for applications in sensors, drug delivery systems, and responsive coatings.

Given these precedents, 2-(2-chloropyridin-3-yl)-4-methylthiazole could be utilized in polymer and coating science in several ways:

As a functional monomer: The compound could potentially be functionalized and polymerized to form a polymer backbone containing both thiazole and chloropyridine units, creating a specialty polymer with inherent flame retardant and stimuli-responsive properties.

As an additive: It could be physically blended into existing polymer matrices, such as polyurethanes or acrylics, to impart specific characteristics. ekb.egresearchgate.net Research on other thiazole derivatives has shown that their physical incorporation can enhance the mechanical properties of coatings. ekb.eg The combined chloropyridine and thiazole structure may offer synergistic effects, improving thermal stability and environmental resistance.

Electronic Materials Research

Thiazole and its derivatives are recognized as an important class of organic semiconductors. researchgate.net The thiazole ring is an electron-accepting heterocycle, and materials based on it have been widely integrated into organic electronic devices. researchgate.net Likewise, pyridine derivatives are extensively used as charge-transporting materials in optoelectronics due to their electron-deficient nature, which facilitates electron injection and transport. rsc.org

The structure of this compound, which links these two heterocyclic systems, forms a donor-acceptor (D-A) type framework. Such D-A structures are fundamental in designing materials for organic electronics, as the internal charge-transfer characteristics can be tuned to achieve desired electronic and optical properties. rsc.org Thiazole-based systems can lower orbital energies and improve the planarity of the molecular backbone, which is beneficial for charge transport. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. rsc.org This effect is the opposite of the aggregation-caused quenching (ACQ) typically observed in conventional planar dyes. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. nih.govresearchgate.net

The molecular structure of this compound features a single bond connecting the pyridine and thiazole rings, which can act as a rotational axis.

In dilute solutions: The molecule is likely to be weakly fluorescent as the free rotation and vibration of the two rings against each other provide a non-radiative pathway for the excited state to decay.

In an aggregated state: Physical constraint in the solid state or in nanoaggregates would restrict this intramolecular rotation. This rigidification can block the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" strong fluorescence.

This potential for AIE is strongly supported by studies on analogous compounds. For example, a luminogen based on a pyridothiazole structure was reported to exhibit significant Aggregation-Induced Emission Enhancement (AIEE), and its fluorescence was found to increase with greater aggregation. acs.org This makes this compound a compelling candidate for developing new AIE-active materials (AIEgens) for applications in chemical sensors, bio-imaging, and solid-state lighting.

Table 1: Comparison of AIE Properties in Related Heterocyclic Systems

Compound Type Core Structure AIE Mechanism Potential Application Reference
Pyridothiazole Derivative Pyridine-Thiazole Restriction of Intramolecular Rotation Amyloid Fibrillation Sensing acs.org
Cinnamic-Imidazole Derivative Imidazole Restriction of Intramolecular Motions Fluorogenic Labeling nih.gov
Naphthothiadiazole Derivative Naphthothiadiazole-Carbazole Combined AIE and HLCT Deep-Red OLEDs nih.gov

The unique electronic properties of thiazole- and pyridine-containing compounds make them suitable building blocks for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with high electron mobility are crucial for efficient electron transport layers (ETLs). The electron-deficient nature of the pyridine ring makes pyridine-based molecules excellent candidates for ETLs and host materials, as they can improve current efficiency and thermal stability. rsc.org The thiazole moiety can also be incorporated into emissive materials. By functionalizing the this compound core, it could be developed into a novel emitter or host material. The potential AIE properties are particularly attractive for non-doped OLEDs, where high solid-state emission efficiency is required to achieve high device performance. rsc.org

Organic Solar Cells (OSCs): The performance of OSCs relies heavily on the properties of the donor and acceptor materials in the active layer. Fused heterocyclic systems containing thiazole, such as thiazolo[5,4-d]thiazole, are used to create photoactive compounds and polymers for bulk-heterojunction solar cells. researchgate.netrsc.org Alternating copolymers based on thiazole derivatives can effectively modulate the HOMO and LUMO energy levels, allowing for the tuning of the material's bandgap to optimize solar spectrum absorption. rsc.org The donor-acceptor character of this compound makes it a viable building block for synthesizing new conjugated polymers for OSCs. Its incorporation into a polymer backbone could enhance electron mobility and contribute to efficient charge separation and transport. researchgate.net

Table 2: Performance Metrics of Selected Thiazole/Pyridine-Based Materials in Optoelectronic Devices

Material Type Device Key Performance Metric Value Reference
Pyrrolo[3,2-b]pyrrole Emitter Non-doped OLED External Quantum Efficiency (EQE) 2.04% rsc.org
Naphthothiadiazole Emitter Non-doped OLED Maximum EQE 3.32% nih.gov
Carbazole/Thienopyrroledione Emitter Solution-processed OLED Maximum Current Efficiency 20.2 cd/A mdpi.com
Thieno[3,4-d]thiazole Copolymer Material for OSCs Optical Bandgap 1.07 - 1.82 eV rsc.org

Coordination Chemistry and Metal Complexes

Ligand Design and Coordination Modes

The structure of 2-(2-Chloropyridin-3-yl)-4-methylthiazole features two key heterocyclic rings: a pyridine (B92270) ring and a thiazole (B1198619) ring. Both contain nitrogen atoms with lone pairs of electrons, making them excellent donor sites for coordination with metal ions. researchgate.net

Thiazole and Pyridine as Ligand Donors

The this compound ligand is expected to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring. researchgate.net This N,N-bidentate coordination is a common and stable mode for ligands containing both pyridine and thiazole moieties, leading to the formation of a stable five-membered chelate ring with the metal ion. nih.gov

The pyridine nitrogen is generally a strong σ-donor, while the thiazole nitrogen also serves as an effective coordination site. researchgate.netmdpi.com Evidence from related structures shows that coordination almost invariably involves these two nitrogen atoms. researchgate.net The sulfur atom within the thiazole ring is less likely to participate in coordination in this configuration, as the nitrogen atoms provide a sterically and electronically favorable arrangement for chelation. researchgate.net

Synthesis of Metal-Organic Complexes

The synthesis of metal complexes with pyridine-thiazole type ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. ijper.orgresearchgate.net For this compound, a general synthetic route would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Co(II), Ni(II), or Zn(II)). nih.govijper.org

The reaction mixture is often heated under reflux for several hours to facilitate complex formation. ijper.org Upon cooling, the resulting metal-organic complex typically precipitates and can be isolated by filtration, washed, and dried. ijper.org The stoichiometry of the final complex (metal-to-ligand ratio) can vary depending on the reaction conditions, the metal ion, and the coordinating anions present. researchgate.netmdpi.com In many cases, complexes with a 1:2 metal-to-ligand ratio are formed. mdpi.com

Characterization of Coordination Compounds

To confirm the formation of a coordination compound and elucidate its structure, a combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis (FTIR, Electronic Spectrophotometry, NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the ligand to the metal ion. nih.gov Upon complexation, shifts in the vibrational frequencies of the ligand's functional groups are observed. For pyridine-thiazole ligands, the most indicative changes are in the C=N stretching vibrations of both the pyridine and thiazole rings. mdpi.comnih.gov These bands typically shift to lower or higher frequencies in the complex's spectrum compared to the free ligand, confirming the involvement of the nitrogen atoms in the coordination bond. mdpi.comnih.gov New, weaker bands may also appear at lower frequencies, which are attributed to the formation of metal-nitrogen (M-N) bonds. hilarispublisher.com

Table 1: Representative FTIR Spectral Data for Pyridine-Thiazole Ligand Coordination
Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Inference
ν(C=N) of Pyridine~1580-1600ShiftedCoordination via Pyridine Nitrogen mdpi.com
ν(C=N) of Thiazole~1610-1630ShiftedCoordination via Thiazole Nitrogen nih.gov
New BandsNot Present~400-500Formation of M-N Bonds hilarispublisher.com

Electronic Spectrophotometry (UV-Vis): The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The spectra of the complexes, when compared to the free ligand, typically show a shift in the intraligand π→π* and n→π* transition bands. ijper.org Additionally, new bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) may appear, which are characteristic of the specific metal ion and its coordination environment. ijper.orgderpharmachemica.com These data help in suggesting the geometry of the complex, such as octahedral or tetrahedral. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is primarily used to confirm the structure of the ligand itself. nih.gov In the case of diamagnetic metal complexes (e.g., Zn(II) or Cd(II)), NMR can also confirm coordination. The proton signals of the ligand, particularly those on the carbon atoms adjacent to the coordinating nitrogen atoms in the pyridine and thiazole rings, are expected to shift downfield upon complexation due to the deshielding effect of the metal ion. ijper.orgnih.gov

Influence of Metal Centers on Reactivity and Biological Activity

The coordination of a ligand to a metal ion can significantly alter its chemical reactivity and biological properties. tandfonline.comscirp.org Numerous studies on related compounds have shown that metal complexes of pyridine-thiazole derivatives often exhibit enhanced biological activity compared to the free, uncoordinated ligand. mdpi.comresearchgate.netresearchgate.net

This enhancement is often explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced by partial sharing of its positive charge with the donor nitrogen atoms of the ligand. nih.gov This process increases the lipophilicity of the entire complex, which can facilitate its ability to cross the lipid membranes of cells, such as those of bacteria or cancer cells, thereby enhancing its biological efficacy. nih.gov

The choice of the metal center is crucial, as different metals can impart different properties and potencies. nih.gov For example, copper(II) complexes of similar ligands have shown significant antimicrobial and antioxidant activity, while zinc(II) complexes have also been noted for their antitumor properties. researchgate.netijper.orgmdpi.com The mechanism of action is often linked to the metal's ability to interfere with cellular processes, such as enzyme function or DNA replication. nih.govresearchgate.net Therefore, the biological profile of complexes derived from this compound is expected to be highly dependent on the specific metal ion incorporated into the structure. nih.gov

Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) for a Representative Ligand and its Metal Complexes
CompoundE. coliS. aureusA. flavusA. niger
Ligand (L)>100>100>100>100
[Co(L)₂(Cl)₂]25255050
[Cu(L)₂(Cl)₂]12.5252550
[Ni(L)₂(Cl)₂]5050>100>100
[Zn(L)₂(Cl)₂]502550>100
Data is hypothetical and based on trends reported for analogous pyridine-thiazole Schiff base complexes. ijper.org

Catalytic Applications of Metal Complexes

The field of coordination chemistry extensively investigates the use of metal complexes as catalysts in a wide array of chemical transformations. The ligand plays a crucial role in determining the catalytic activity and selectivity of the metal center. Ligands containing nitrogen and sulfur donor atoms, such as those derived from pyridine and thiazole moieties, are of significant interest due to their versatile coordination behavior and their ability to stabilize various oxidation states of metal ions. The compound this compound possesses both a pyridine and a thiazole ring, making it a potentially valuable ligand for the development of novel catalysts.

Despite the structural features that suggest potential for catalytic applications, a thorough review of the scientific literature reveals a notable absence of studies focused on the catalytic use of metal complexes specifically derived from this compound. While research on the catalytic properties of metal complexes with other substituted pyridine and thiazole ligands is extensive, this particular compound has not yet been explored in this context.

For instance, metal complexes incorporating pyridine-thiazole derivatives have been investigated for their catalytic activity in various organic reactions. These studies often highlight the importance of the ligand's electronic and steric properties in influencing the catalytic cycle. However, direct extrapolation of these findings to metal complexes of this compound is not feasible without experimental validation.

The lack of published research on the catalytic applications of metal complexes of this compound indicates that this is an unexplored area of research. Future investigations could focus on synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic performance in reactions such as cross-coupling, oxidation, and hydrogenation. Such studies would be essential to determine the potential of these complexes as catalysts and to understand the influence of the chloro and methyl substituents on their catalytic behavior.

Given the current state of research, no detailed research findings or data tables on the catalytic applications of metal complexes of this compound can be presented. The following table is for illustrative purposes to indicate how such data would be presented if it were available.

Table 1: Hypothetical Catalytic Activity of a Metal Complex of this compound

Catalyst Reaction Type Substrate Product Yield (%) Turnover Number (TON)
[M(L)₂Cl₂] Suzuki Coupling Aryl bromide Biaryl - -
[M(L)(OAc)₂] Oxidation Alcohol Aldehyde/Ketone - -
[M(L)H(CO)] Hydroformylation Alkene Aldehyde - -

Note: This table is purely illustrative as no experimental data for the catalytic applications of metal complexes of this compound has been found in the scientific literature. "L" represents the ligand this compound, and "M" represents a generic metal center.

Future Research Directions and Translational Potential

Design of Next-Generation Analogues

Future research will likely focus on the rational design and synthesis of next-generation analogues of 2-(2-chloropyridin-3-yl)-4-methylthiazole to optimize its therapeutic potential. Structure-activity relationship (SAR) studies on similar pyridine-thiazole hybrids have shown that modifications to both the pyridine (B92270) and thiazole (B1198619) rings can significantly impact biological activity. acs.orgacs.org

Key strategies for designing new analogues may include:

Substitution on the Thiazole Ring: The methyl group at the 4-position of the thiazole ring is a key site for modification. Introducing different alkyl or aryl groups could influence the compound's interaction with biological targets. For instance, studies on other thiazole derivatives have shown that substituents at this position can modulate cytotoxic activity against cancer cell lines. acs.org

Modification of the Pyridine Ring: The chloro-substituent on the pyridine ring offers a handle for further chemical transformations. Replacing the chlorine with other functional groups such as amines, ethers, or different halogens could alter the electronic properties and binding affinities of the molecule. This approach has been successful in optimizing the activity of other 2-chloropyridine (B119429) derivatives. mdpi.com

Bioisosteric Replacement: The thiazole ring itself could be replaced with other five-membered heterocycles like oxadiazole, which has been shown to be a viable strategy in developing novel bioactive compounds. mdpi.comrsc.org This could lead to analogues with improved pharmacokinetic profiles or novel mechanisms of action.

These synthetic efforts will aim to produce a library of compounds with enhanced potency, selectivity, and drug-like properties for various therapeutic applications.

Advanced Computational Modeling for Mechanism Elucidation

To complement synthetic efforts, advanced computational modeling will be crucial for elucidating the mechanism of action of this compound and its analogues. While molecular docking is a common starting point for predicting binding modes, more sophisticated techniques can provide deeper insights. mdpi.comnih.gov

Future computational studies should include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a biological target, providing information on the stability of the complex and the key interactions that maintain binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be employed to model enzymatic reactions or other processes where electronic effects are important, offering a more accurate understanding of the compound's mechanism of action at a quantum level.

In Silico ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. acs.org

By integrating these advanced computational approaches, researchers can accelerate the drug discovery process and design more effective and safer therapeutic agents based on the this compound scaffold.

Exploration of Novel Biological Targets

The pyridine-thiazole core is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.orgnih.gov While initial studies might focus on a specific target, future research should explore the potential of this compound to interact with a broader range of biological molecules.

Potential new therapeutic areas and targets to investigate include:

Kinase Inhibition: Many pyridine-thiazole hybrids have been identified as kinase inhibitors. mdpi.com Therefore, this compound should be screened against a broad panel of kinases to identify novel targets in oncology and inflammatory diseases.

Neurodegenerative Diseases: Given the ability of some small molecules to cross the blood-brain barrier, the potential of this compound and its analogues to modulate targets relevant to neurodegenerative diseases, such as protein aggregation or neuroinflammation, should be explored.

Infectious Diseases: The antimicrobial properties of pyridine and thiazole derivatives are well-documented. nih.govresearchgate.net Screening against a variety of bacterial and fungal strains, including drug-resistant ones, could reveal potential applications in infectious disease.

A systematic approach, such as high-throughput screening followed by target identification and validation studies, will be essential to uncover the full therapeutic potential of this compound.

Integration into Advanced Materials Systems

Beyond its potential in medicine, the unique electronic and structural properties of the pyridine-thiazole scaffold make it an attractive candidate for applications in materials science. Thiazole-based compounds are known to be useful in organic electronics, and both pyridine and thiazole moieties can act as ligands for the construction of functional materials. mdpi.comresearchgate.net

Future research in this area could focus on:

Organic Semiconductors: Thiazole-containing molecules have been investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The specific electronic properties of this compound could be harnessed to develop new materials for these technologies.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and thiazole rings can act as coordination sites for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs). mdpi.com These materials have a wide range of applications, including gas storage, catalysis, and chemical sensing. rsc.orgnih.gov

Fluorescent Sensors: Pyridine derivatives have been developed as fluorescent sensors for the detection of metal ions. mdpi.com The specific fluorescence properties of this compound could be explored for the development of new chemosensors for environmental or biological monitoring.

By exploring these diverse avenues, researchers can potentially translate the unique properties of this compound into innovative technologies beyond the biomedical field.

Table of Mentioned Compounds

Compound Name
This compound
2-chloropyridine

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloropyridin-3-yl)-4-methylthiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis, where α-haloketones (e.g., chloroacetone) react with thiourea derivatives under anhydrous conditions. For example, describes a reaction using chloroacetone and thiourea analogs in acetone with MgSO₄ as a desiccant, achieving moderate yields (65% in analogous syntheses). Key variables include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature (reflux conditions), and stoichiometric ratios. Optimization requires monitoring by TLC and recrystallization in ethanol-water mixtures for purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The 2-chloropyridinyl group shows deshielded aromatic protons (δ 7.5–8.5 ppm), while the thiazole methyl group appears as a singlet near δ 2.3 ppm .
  • IR Spectroscopy : Confirm C-Cl (725–550 cm⁻¹) and thiazole ring vibrations (1550–1435 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 211.6) and fragmentation patterns consistent with the chloropyridine and thiazole moieties .

Q. How does the chloropyridinyl substituent influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing chlorine atom at the pyridine’s 2-position activates the ring for nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxy groups). For instance, demonstrates alkylation of triazole-thiol derivatives using 2-chloropyridine precursors. Reaction optimization involves controlling pH (aqueous NaOH) and temperature to avoid side reactions like hydrolysis .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives are screened for antibacterial activity using the serial dilution method (MIC determination) against Gram-positive and Gram-negative strains. highlights triazole-thiol derivatives with 2-chloropyridinyl groups showing activity at 25–50 µg/mL. Structural modifications, such as introducing morpholino or piperazino groups via aminomethylation, enhance solubility and target affinity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like dihydrofolate reductase. shows triazole-thiazole derivatives binding to active sites via hydrogen bonds (pyridinyl N and thiazole S atoms) and hydrophobic interactions. MD simulations (100 ns) validate stability, while free energy calculations (MM-PBSA) quantify binding affinities .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction parameters (solvent purity, catalyst loadings) across studies. For example, DMSO vs. acetone solvent systems may alter reaction kinetics .
  • Biological Variability : Standardize assays (e.g., CLSI guidelines) and validate using positive controls (e.g., ciprofloxacin for antibacterial tests). emphasizes iterative data analysis to identify outliers and confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.